Fukiic acid is predominantly isolated from the rhizomes of Cimicifuga racemosa and Petasites japonicus. Its discovery dates back to 1969 when it was first identified in Petasites japonicus . The extraction methods typically involve solvent extraction followed by chromatographic techniques to purify the compound .
The synthetic approach typically includes:
Fukiic acid features a complex molecular structure that includes:
The molecular formula is C₁₈H₁₈O₇, with a molecular weight of 342.34 g/mol. The structure can be represented as follows:
Spectroscopic data such as NMR and MS provide insights into the arrangement of atoms within the molecule, confirming its identity .
Fukiic acid participates in various chemical reactions typical for hydroxycinnamic acids, including:
In laboratory settings, fukiic acid can be subjected to reactions under controlled conditions to study its reactivity and potential derivatives. For example, it can undergo hydrolysis to release caffeic acid and other components.
Fukiic acid exhibits its biological activity primarily through inhibition of HIV-1 integrase, which is crucial for the viral replication cycle. The mechanism involves binding to the integrase enzyme, preventing the integration of viral DNA into the host genome.
Studies have shown that fukiic acid acts at micromolar concentrations, demonstrating significant inhibitory effects on viral replication in vitro . Further research is ongoing to elucidate the precise binding interactions at the molecular level.
Relevant analyses include spectroscopic methods (NMR, UV-Vis) that confirm purity and structural integrity .
Fukiic acid has several scientific uses:
Fukiic acid (IUPAC name: (2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid) is a phenylpropanoic acid derivative with molecular formula C₁₁H₁₂O₈ and molecular weight 272.21 g/mol. Its core structure features a benzene ring conjugated to a propanoic acid chain, with two carboxylic acid groups and four hydroxyl groups creating distinct polar regions [6]. The stereochemical configuration was resolved through acetonide formation studies and Horeau's method, confirming an erythro relative configuration with absolute stereochemistry of 2R,3S [6]. This configuration positions the C-2 benzyl substituent and C-3 hydroxyl group in a synclinal arrangement, influencing its molecular reactivity and biological interactions.
Fukiic acid shares significant structural homology with piscidic acid (4-hydroxy-3,5-dimethoxybenzyl tartaric acid), particularly in their tartrate-derived diacid backbones. Both compounds feature a 2,3-dihydroxysuccinic acid core substituted at C-2 with an arylalkyl group. However, fukiic acid differs through its catechol-containing benzyl moiety (3,4-dihydroxyphenyl) versus piscidic acid's 3,5-dimethoxy-4-hydroxyphenyl system [1]. This phenyl ring substitution pattern critically impacts hydrogen-bonding capacity and redox potential. Tartaric acid derivatives serve as biosynthetic precursors, but fukiic acid’s C2-benzylation introduces steric constraints that influence its conformational flexibility compared to unsubstituted tartaric acid [6]. The erythro configuration of fukiic acid aligns with piscidic acid's stereochemistry, suggesting conserved biosynthetic pathways for aryl-tartrate conjugates across plant taxa [1].
Table 1: Structural Comparison of Fukiic Acid with Related Tartrate Derivatives
Compound | Core Structure | Aryl Substituent | Stereochemistry | Natural Occurrence |
---|---|---|---|---|
Fukiic acid | 2,3-Dihydroxybutanedioic acid | 3,4-Dihydroxybenzyl | (2R,3S) | Petasites japonicus, Actaea racemosa |
Piscidic acid | 2,3-Dihydroxybutanedioic acid | 3,5-Dimethoxy-4-hydroxybenzyl | (2R,3S) | Opuntia spp., Cimicifuga spp. |
Tartaric acid | 2,3-Dihydroxybutanedioic acid | Unsubstituted | (2R,3R) | Ubiquitous plant metabolite |
The meta- and para-positioned hydroxyl groups on fukiic acid’s phenyl ring create an ortho-diphenol (catechol) system, enabling redox cycling and radical stabilization. This arrangement significantly enhances hydrogen-donating capacity compared to meta- or para-isolated phenols [2]. The electron-donating effects of these hydroxyl groups lower the oxidation potential of the molecule, facilitating antioxidant activity through radical scavenging mechanisms. Density functional theory calculations reveal that the catechol moiety’s highest occupied molecular orbital (HOMO) localizes electron density adjacent to the aliphatic hydroxyl groups, creating a conjugated electron-transfer pathway [2]. This electronic configuration allows fukiic acid to quench free radicals more effectively than monophenolic analogs. Additionally, the β-positioned carboxylic acid relative to the aryl group enables decarboxylation-dependent rearrangement pathways under oxidative conditions, generating quinone intermediates that contribute to enzyme inhibition mechanisms [7].
Fukiic acid is predominantly isolated through alkaline hydrolysis of its naturally occurring esters, particularly fukinolic acid (2-O-caffeoylfukiic acid) and cimicifugic acids. Standard protocols involve refluxing plant material (e.g., Petasites japonicus rhizomes or Cimicifuga racemosa roots) with 50% ethanol, followed by precipitation with lead acetate and subsequent desalting with H₂S [6]. The crude phenolic fraction is then subjected to saponification using 10% KOH in methanol-water (4:1) at 80°C for 4 hours. This cleaves the ester bond between fukiic acid and caffeic/ferulic acids, releasing free fukiic acid [3]. Hydrolysis efficiency is monitored by HPLC-UV tracking the disappearance of fukinolic acid (λmax = 330 nm) and emergence of fukiic acid (λmax = 290 nm). The reaction mixture is acidified to pH 2–3 with HCl, precipitating hydrophobic phenolic acids while leaving fukiic acid in the aqueous phase due to its high polarity. Final purification achieves >95% purity through recrystallization from methanol-water systems, yielding colorless needles [3] [6].
Table 2: Hydrolysis Protocols for Fukiic Acid Release from Precursor Esters
Ester Precursor | Hydrolysis Conditions | Reaction Time | Fukiic Acid Yield (%) | Key Analytical Controls |
---|---|---|---|---|
Fukinolic acid | 10% KOH, MeOH:H₂O (4:1), 80°C | 4 hours | 68–72% | TLC (Rf 0.32 in BAW 4:1:1), HPLC tR 8.2 min |
Cimicifugic acid A | 5% NaOH, EtOH:H₂O (9:1), 70°C | 6 hours | 58–63% | UV-Vis λ_max 290 nm, LC-MS [M-H]⁻ m/z 271 |
Cimicifugic acid B | 8% NH₄OH, 60°C | 8 hours | 52–55% | NMR δ_H 6.65 (d, J=8.1 Hz, H-5'), 6.59 (dd, J=8.1,2.0 Hz, H-6') |
Advanced chromatographic techniques resolve challenges posed by fukiic acid’s high polarity and structural similarity to co-extracted phenolics. Reverse-phase HPLC (RP-HPLC) employing polar-embedded stationary phases (e.g., Aqua C18, 250 × 4.6 mm, 5 μm) with acidic mobile phases (0.1% formic acid in water/acetonitrile gradient) achieves baseline separation. Fukiic acid elutes at 8.2 min under 5–15% acetonitrile gradients, detected by diode array at 290 nm [4]. For complex matrices like Actaea racemosa extracts, centrifugal partition chromatography (CPC) proves superior. The solvent system ethyl acetate–butanol–water (1:4:5) with 0.3% aqueous ammonia in the mobile phase and 0.1% trifluoroacetic acid in the stationary phase separates fukiic acid (distribution coefficient K_d = 1.2–1.8) from isoferulic acid and cimicifugic acids [5] [9]. pH zone-refining CPC further enhances purification, exploiting fukiic acid’s pKa values (carboxyl: 3.2, phenolic: 9.8) to focus it into narrow elution bands. Countercurrent separation in hexane–ethyl acetate–methanol–water (3:5:5:3) with triethylamine in the stationary phase yields pharmaceutical-grade fukiic acid (>99% purity) with recovery rates exceeding 85% [5]. Post-chromatographic purity verification combines ¹H NMR diagnostic signals (δ 6.78, H-2'; δ 4.32, H-3; δ 3.15, H₂-7') with HRMS ([M-H]⁻ m/z 271.0462, Δ 1.2 ppm) [4] [9].
Table 3: Chromatographic Parameters for Fukiic Acid Isolation
Technique | Stationary/Mobile Phase | Key Parameters | Retention Marker | Purity Achieved |
---|---|---|---|---|
RP-HPLC | Aqua C18; 0.1% HCOOH/H₂O : ACN gradient | Flow: 1.0 mL/min, λ: 290 nm | t_R 8.2 min | >95% |
CPC | EtOAc–BuOH–H₂O (1:4:5), NH₃ (aq) modifier | Head-to-tail, 1200 rpm, 4 mL/min | K_d 1.5 | >92% |
pH zone-refining CPC | Hex–EtOAc–MeOH–H₂O (3:5:5:3) with TEA/TFA | S_f 0.38, tail-to-head | pH transition 4.8–5.2 | >99% |
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